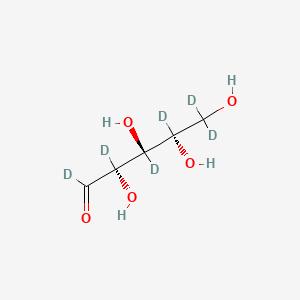
D-Ribose-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Ribose-d6: is a deuterium-labeled form of D-Ribose, a naturally occurring sugar molecule that plays a crucial role in the production of adenosine triphosphate (ATP), the primary source of energy for cells . The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which is often used in scientific research to trace and study metabolic pathways and reactions .
準備方法
Synthetic Routes and Reaction Conditions: D-Ribose-d6 can be synthesized through various methods, including chemical synthesis and fermentation. One common method involves the chemical synthesis of D-Ribose from D-glucose, followed by the incorporation of deuterium atoms . This process typically requires specific reaction conditions, such as the use of deuterated reagents and solvents, to ensure the successful incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Bacillus species, are genetically engineered to produce high yields of D-Ribose, which is then subjected to deuterium exchange reactions to obtain this compound . This method is advantageous due to its scalability and cost-effectiveness.
化学反応の分析
Types of Reactions: D-Ribose-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using sodium borohydride to convert this compound into ribitol.
Substitution: Substitution reactions often involve the use of acetic anhydride or alkyl halides to form esters or ethers.
Major Products Formed: The major products formed from these reactions include ribonic acid, ribitol, and various esters and ethers, depending on the specific reagents and conditions used .
科学的研究の応用
Chemistry: D-Ribose-d6 is used as a tracer in metabolic studies to understand the pathways and mechanisms involved in carbohydrate metabolism . Its deuterium labeling allows for precise tracking of the compound in various biochemical reactions.
Biology: In biological research, this compound is employed to study the synthesis and degradation of nucleotides and nucleic acids. It helps in elucidating the role of ribose in cellular processes such as DNA and RNA synthesis .
Medicine: this compound has potential therapeutic applications in the treatment of conditions like chronic fatigue syndrome and heart disease. It is used to investigate the effects of ribose supplementation on ATP production and energy metabolism in patients .
Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals and nutraceuticals. Its role as a precursor in the synthesis of antiviral and anticancer drugs is of particular interest .
作用機序
D-Ribose-d6 exerts its effects primarily through its involvement in the pentose phosphate pathway (PPP) and ATP production . Upon entering the cell, this compound is phosphorylated to form ribose-5-phosphate, which serves as a precursor for nucleotide synthesis and ATP production . The compound also activates adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . This activation enhances the utilization of stored energy and promotes the synthesis of new mitochondria, thereby improving cellular energy levels .
類似化合物との比較
Deoxyribose: A structural analog of D-Ribose, found in DNA, and plays a crucial role in genetic material synthesis.
D-Arabinose: Another pentose sugar, similar in structure to D-Ribose, but with different biological functions.
Uniqueness of D-Ribose-d6: this compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides valuable insights into the compound’s behavior and interactions in various biochemical pathways, making it a powerful tool in scientific research .
特性
分子式 |
C5H10O5 |
|---|---|
分子量 |
156.17 g/mol |
IUPAC名 |
(2R,3R,4R)-1,2,3,4,5,5-hexadeuterio-2,3,4,5-tetrahydroxypentan-1-one |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1D,2D2,3D,4D,5D |
InChIキー |
PYMYPHUHKUWMLA-JDSYEOJOSA-N |
異性体SMILES |
[2H]C(=O)[C@@]([2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O |
正規SMILES |
C(C(C(C(C=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















